

Technical Characterization: (R)-2-Chloro-2-oxo-1-phenylethyl Acetate

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Compound of Interest

Compound Name: (R)-2-Chloro-2-oxo-1-phenylethyl acetate
Cat. No.: B8116723

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Executive Summary

(R)-2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 49845-69-4), commonly known as (R)-O-acetylmandeloyl chloride, is a high-value chiral synthon used primarily in the pharmaceutical industry.[1] It serves as an activated acylating agent for introducing the (R)-mandelic acid moiety into semi-synthetic antibiotics (cephalosporins) and antithrombotic agents.

This guide provides a definitive breakdown of its molecular weight, physicochemical properties, synthesis pathways, and critical handling protocols required for maintaining enantiomeric excess (ee) during drug substance manufacturing.

Physicochemical Profile & Molecular Weight

Analysis[1]

Molecular Weight Calculation

For precise stoichiometry in GMP environments, the molecular weight must be calculated using standard atomic weights. The presence of Chlorine necessitates attention to isotopic distribution for mass spectrometry (MS) validation.

Chemical Formula:

Element	Count	Standard Atomic Weight (g/mol)	Contribution (g/mol)
Carbon (C)	10	12.011	120.110
Hydrogen (H)	9	1.008	9.072
Chlorine (Cl)	1	35.450	35.450
Oxygen (O)	3	15.999	47.997
Average Molecular Weight	212.63 g/mol		

Mass Spectrometry Considerations (Isotopic Pattern):

- Monoisotopic Mass (): 212.026 g/mol (Primary peak M+)
- Isotope Variant (): 214.023 g/mol (M+2 peak, approx. 32% intensity of M+)
- Note: In high-resolution MS, the characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of the acyl chloride functionality.

Key Physical Properties

- Appearance: Clear to pale yellow liquid.[1]
- Density: ~1.30 g/cm³ (at 20°C).
- Boiling Point: 125–130°C at 10 mmHg (susceptible to decomposition if overheated).
- Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts violently with water and alcohols.

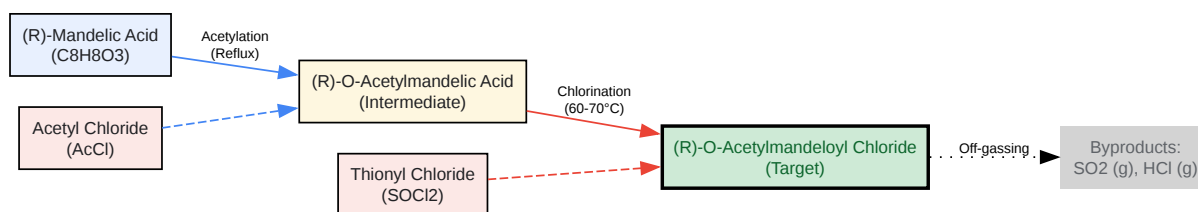
- Chirality: (R)-Enantiomer. Retention of configuration depends strictly on anhydrous conditions to prevent hydrolytic racemization.

Synthesis & Manufacturing Workflow

The industrial synthesis of **(R)-2-Chloro-2-oxo-1-phenylethyl acetate** follows a two-stage protocol starting from (R)-Mandelic acid. The protection of the hydroxyl group via acetylation is critical to prevent self-polymerization during the activation step.

Reaction Pathway[2]

- O-Acetylation: (R)-Mandelic acid is treated with acetyl chloride or acetic anhydride to yield (R)-O-acetylmandelic acid.
- Chlorination: The carboxylic acid is activated using Thionyl Chloride () to generate the acid chloride.



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Figure 1: Two-step synthesis pathway from (R)-Mandelic Acid to the target acid chloride.

Process Control Parameters

- Temperature Control: The chlorination step with is endothermic but must be controlled (60–70°C) to avoid racemization.
- Purification: Vacuum distillation is the standard purification method. The product must be distilled under reduced pressure (<15 mmHg) to minimize thermal stress.

Applications in Drug Development[1][3]

The primary utility of **(R)-2-Chloro-2-oxo-1-phenylethyl acetate** lies in its ability to transfer the chiral mandelate motif into complex pharmacophores.

Beta-Lactam Antibiotics (Cephalosporins)

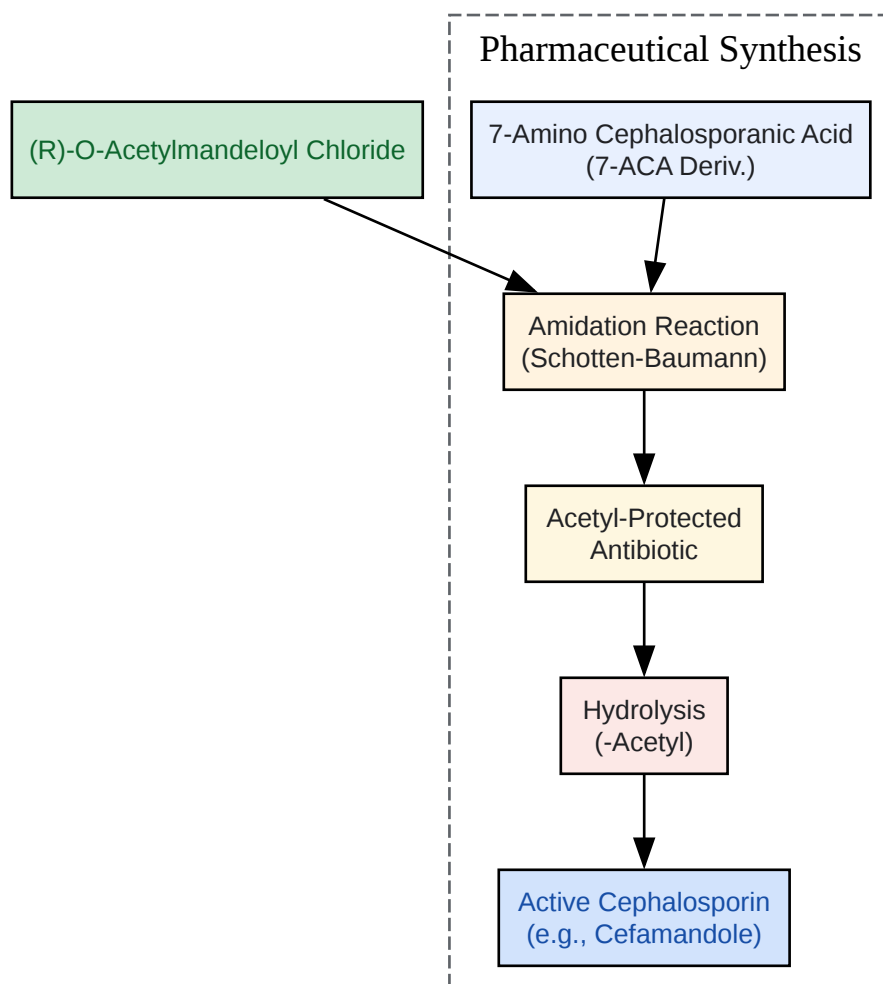
This compound is a key intermediate for Cefamandole and Cefonicid.

- Mechanism: It reacts with the 7-amino group of the cephalosporin core (e.g., 7-ACA derivatives) to form an amide bond.
- Advantage: The acetyl group acts as a robust protecting group during the acylation, which is subsequently removed (hydrolyzed) to reveal the active -hydroxy amide side chain.

Chiral Resolution Agent

It is used to resolve racemic amines or alcohols.

- Protocol: Reacting the racemic substrate with this optically pure chloride yields diastereomers (e.g., esters or amides).
- Separation: These diastereomers have distinct physical properties (solubility, boiling point) allowing separation via crystallization or chromatography.



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Figure 2: Application of the target compound in the semi-synthesis of Cephalosporin antibiotics.

Handling, Stability & Quality Control

Hydrolysis Sensitivity

Acid chlorides are inherently unstable in moist air. **(R)-2-Chloro-2-oxo-1-phenylethyl acetate** hydrolyzes rapidly to regenerate (R)-O-acetylmandelic acid and HCl.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Indicator of Degradation: Formation of white crystals (acid) in the liquid or fuming (HCl release) upon opening the container.

Analytical Verification

To verify the identity and purity of the material, the following method is recommended:

Test	Acceptance Criteria	Notes
Derivatization	React with excess Methanol	Converts unstable acid chloride to stable Methyl Ester for GC/HPLC.
HPLC Purity	> 98.0% (Area)	Monitor for Mandelic acid (hydrolysis product).
Optical Rotation		Measured in Acetone or Benzene (concentration dependent).
Titration	99-101% Chloride content	Silver Nitrate titration after hydrolysis.

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